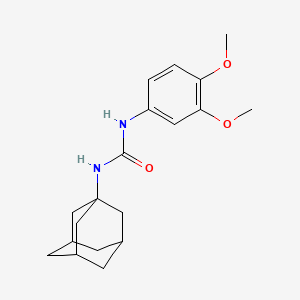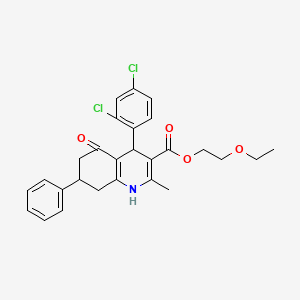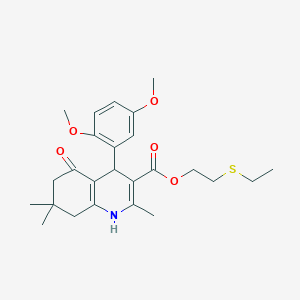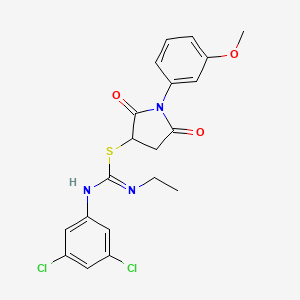
N-(3-chloro-2-methylphenyl)-N'-(4-methoxybenzyl)ethanediamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-chloro-2-methylphenyl)-N'-(4-methoxybenzyl)ethanediamide, also known as CMEP, is a chemical compound that has gained attention in scientific research due to its potential as a selective antagonist for metabotropic glutamate receptor 5 (mGluR5).
Mecanismo De Acción
N-(3-chloro-2-methylphenyl)-N'-(4-methoxybenzyl)ethanediamide works by binding to the allosteric site of mGluR5, which prevents the receptor from being activated by glutamate. This results in a decrease in the excitatory signaling that is mediated by mGluR5. N-(3-chloro-2-methylphenyl)-N'-(4-methoxybenzyl)ethanediamide has been found to be highly selective for mGluR5, with little to no effect on other glutamate receptors.
Biochemical and Physiological Effects:
Studies have shown that N-(3-chloro-2-methylphenyl)-N'-(4-methoxybenzyl)ethanediamide has a number of biochemical and physiological effects. It has been found to decrease anxiety-like behavior in rodents, as well as reduce the rewarding effects of drugs of abuse such as cocaine and alcohol. N-(3-chloro-2-methylphenyl)-N'-(4-methoxybenzyl)ethanediamide has also been found to improve cognitive function in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(3-chloro-2-methylphenyl)-N'-(4-methoxybenzyl)ethanediamide in lab experiments is its high selectivity for mGluR5, which allows for more precise targeting of this receptor. However, one limitation is that N-(3-chloro-2-methylphenyl)-N'-(4-methoxybenzyl)ethanediamide has a relatively short half-life, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are a number of future directions for research on N-(3-chloro-2-methylphenyl)-N'-(4-methoxybenzyl)ethanediamide. One area of interest is in the development of more potent and selective mGluR5 antagonists. Another area of interest is in the use of N-(3-chloro-2-methylphenyl)-N'-(4-methoxybenzyl)ethanediamide in the treatment of neurological disorders such as Parkinson's and Alzheimer's. Additionally, further studies are needed to fully understand the biochemical and physiological effects of N-(3-chloro-2-methylphenyl)-N'-(4-methoxybenzyl)ethanediamide and its potential as a therapeutic agent.
Métodos De Síntesis
The synthesis of N-(3-chloro-2-methylphenyl)-N'-(4-methoxybenzyl)ethanediamide involves a multi-step process that begins with the reaction of 3-chloro-2-methylbenzoyl chloride and 4-methoxybenzylamine to form the intermediate 3-chloro-2-methyl-N-(4-methoxybenzyl)benzamide. This intermediate is then reacted with ethylenediamine to form the final product, N-(3-chloro-2-methylphenyl)-N'-(4-methoxybenzyl)ethanediamide. The purity of N-(3-chloro-2-methylphenyl)-N'-(4-methoxybenzyl)ethanediamide can be improved through recrystallization or column chromatography.
Aplicaciones Científicas De Investigación
N-(3-chloro-2-methylphenyl)-N'-(4-methoxybenzyl)ethanediamide has been used in a variety of scientific research studies, particularly in the field of neuroscience. It has been found to be a selective antagonist for mGluR5, which is involved in many neurological processes such as learning and memory, anxiety, and addiction. N-(3-chloro-2-methylphenyl)-N'-(4-methoxybenzyl)ethanediamide has been used to study the role of mGluR5 in these processes, as well as in neurodegenerative diseases such as Parkinson's and Alzheimer's.
Propiedades
IUPAC Name |
N'-(3-chloro-2-methylphenyl)-N-[(4-methoxyphenyl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O3/c1-11-14(18)4-3-5-15(11)20-17(22)16(21)19-10-12-6-8-13(23-2)9-7-12/h3-9H,10H2,1-2H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PABYAIRHURJIHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C(=O)NCC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-2-methylphenyl)-N'-(4-methoxybenzyl)ethanediamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[2-(allyloxy)benzyl]-4-phenylpiperazine](/img/structure/B5123864.png)
![methyl 2-methyl-4-{4-[(4-nitrobenzyl)oxy]phenyl}-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B5123865.png)
![5-ethyl-5-[2-(4-pyridinyl)ethyl]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5123867.png)
![4-(3-acetylphenyl)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5123871.png)

![N-{[3-(2-fluoro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}-N-methyltetrahydro-2H-pyran-4-amine](/img/structure/B5123890.png)
![methyl 2-({4-[(4-chlorobenzyl)(methylsulfonyl)amino]benzoyl}amino)benzoate](/img/structure/B5123893.png)
![2-methyl-N-{1-[1-(4-pentenoyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B5123898.png)
![N-[4-(benzyloxy)phenyl]-4-(2,4-dichlorophenoxy)butanamide](/img/structure/B5123904.png)



